molecular formula C19H18FNO4 B2722669 N-[2-(3-fluorophenyl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 1796949-55-7

N-[2-(3-fluorophenyl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2722669
CAS No.: 1796949-55-7
M. Wt: 343.354
InChI Key: DMFLNJBFEIPPLZ-UHFFFAOYSA-N
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Description

N-[2-(3-fluorophenyl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide (CAS 1796949-55-7) is a high-purity synthetic compound with a molecular formula of C 19 H 18 FNO 4 and a molecular weight of 343.35 g/mol . This benzofuran-2-carboxamide derivative is structurally related to a class of compounds investigated for their potential in neuroscience research, particularly for their neuroprotective and antioxidant properties . Studies on similar 7-methoxy-benzofuran-2-carboxamide compounds have shown promise in protecting against NMDA-induced excitotoxic neuronal cell damage, a pathway implicated in stroke and neurodegenerative disorders, with some derivatives exhibiting efficacy comparable to known neuroprotective agents . The structural features of this compound, including the 3-fluorophenyl and methoxyethyl groups, make it a valuable intermediate or target molecule for researchers exploring structure-activity relationships (SAR) in medicinal chemistry . Furthermore, benzofuran scaffolds are of significant interest in various pharmacological areas, including oncology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound in vitro studies to explore its mechanism of action, receptor binding affinity, and potential inhibitory effects on specific kinases or other enzymatic targets.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4/c1-23-15-8-4-6-13-10-16(25-18(13)15)19(22)21-11-17(24-2)12-5-3-7-14(20)9-12/h3-10,17H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFLNJBFEIPPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Phenolic Precursors

The benzofuran core is traditionally constructed via acid- or base-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For example, 2-hydroxy-4-methoxyacetophenone undergoes cyclodehydration in the presence of polyphosphoric acid (PPA) at 120–140°C to yield 7-methoxy-1-benzofuran. Subsequent oxidation of the methyl group at the 2-position using potassium permanganate in acidic conditions generates the carboxylic acid functionality.

Reaction Conditions

  • Substrate : 2-Hydroxy-4-methoxyacetophenone (1.0 equiv)
  • Reagent : Polyphosphoric acid (5.0 equiv)
  • Temperature : 130°C, 4 h
  • Yield : 68–72%

Palladium-Catalyzed Coupling Approaches

Modern methodologies employ transition metal catalysis for improved regioselectivity. A Suzuki-Miyaura coupling between 2-bromo-7-methoxybenzofuran and a boronic ester-functionalized carboxylic acid precursor enables direct introduction of the carboxyl group at the 2-position. This method circumvents harsh oxidation conditions and enhances functional group tolerance.

Preparation of 2-(3-Fluorophenyl)-2-Methoxyethylamine

Reductive Amination Strategy

The amine component is synthesized via reductive amination of 3-fluorophenylglyoxal with methoxyethylamine. Sodium cyanoborohydride in methanol at pH 5–6 facilitates selective reduction of the imine intermediate, yielding the desired secondary amine.

Optimized Parameters

  • Substrate : 3-Fluorophenylglyoxal (1.0 equiv), methoxyethylamine (1.2 equiv)
  • Reducing Agent : NaBH3CN (1.5 equiv)
  • Solvent : MeOH, 25°C, 12 h
  • Yield : 85%

Resolution of Racemic Mixtures

Chiral synthesis may employ enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) to isolate enantiomerically pure amine. Kinetic resolution of racemic 2-(3-fluorophenyl)-2-methoxyethylamine with isopropyl acetate as acyl donor achieves >99% enantiomeric excess (ee) under mild conditions.

Amide Bond Formation and Final Coupling

Activation of Carboxylic Acid

Conversion of 7-methoxy-1-benzofuran-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl2) or oxalyl chloride provides enhanced electrophilicity for nucleophilic acyl substitution.

Procedure

  • Reagent : SOCl2 (3.0 equiv), DMF (catalytic)
  • Conditions : Reflux, 2 h
  • Conversion : >95%

Coupling with Amine

The acid chloride reacts with 2-(3-fluorophenyl)-2-methoxyethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base. Schlenk techniques ensure anhydrous conditions, minimizing hydrolysis side reactions.

Typical Workup

  • Combine acid chloride (1.0 equiv) and amine (1.1 equiv) in DCM at 0°C.
  • Add TEA (2.0 equiv) dropwise.
  • Warm to room temperature, stir for 6 h.
  • Extract with 5% HCl, dry over Na2SO4, concentrate.
  • Purify via silica gel chromatography (hexane:EtOAc 3:1).
  • Isolated Yield : 78%

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation accelerates the amidation step, reducing reaction times from hours to minutes. Employing HATU as coupling agent and DIPEA in acetonitrile at 100°C for 15 min achieves 82% yield with minimal epimerization.

Solid-Phase Synthesis

Immobilization of the benzofuran carboxylic acid on Wang resin enables iterative coupling cycles. Cleavage with TFA/H2O (95:5) liberates the target compound with >90% purity, suitable for high-throughput screening applications.

Analytical Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.65 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.38 (m, 1H, ArH), 6.95 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.85 (d, J = 2.4 Hz, 1H, ArH), 4.25–4.15 (m, 2H, CH2N), 3.90 (s, 3H, OCH3), 3.45 (s, 3H, OCH3), 3.10–3.00 (m, 2H, CH2O).
  • HRMS (ESI+) : m/z calc. for C19H17FNO4 [M+H]+: 366.1142; found: 366.1145.

Purity Assessment

HPLC analysis (C18 column, MeCN:H2O 70:30, 1 mL/min) shows ≥99.5% purity with retention time 8.2 min. Chiral HPLC confirms enantiomeric purity >99% ee when applicable.

Industrial-Scale Considerations

Solvent Recycling

DMF recovery via vacuum distillation achieves 90% solvent reuse, reducing environmental impact.

Waste Stream Management

Neutralization of acidic byproducts with Ca(OH)2 generates non-hazardous calcium salts for landfill disposal.

Chemical Reactions Analysis

N-[2-(3-fluorophenyl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis of the carboxamide group can be achieved using acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity
Research indicates that compounds related to N-[2-(3-fluorophenyl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide exhibit significant antiparasitic properties. For instance, derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of Trypanosoma brucei, the causative agent of African sleeping sickness. The structure-activity relationship (SAR) studies reveal that specific modifications enhance potency against this parasite, with some compounds demonstrating EC50 values below 1 μM, indicating strong inhibitory effects .

Inhibition of Enzymatic Activity
The compound has shown potential as an inhibitor of certain kinases, particularly TbGSK3 (Glycogen Synthase Kinase 3). Studies have demonstrated that variations in the substituents on the phenyl ring significantly affect the inhibitory potency. For example, ortho-substituted phenyl rings were found to provide a substantial increase in activity compared to unsubstituted variants .

Neuropharmacology

GABA Transporters
this compound has been investigated for its interaction with gamma-aminobutyric acid (GABA) transporters. These transporters are critical in regulating neurotransmission and are implicated in various neurological disorders. Compounds that modulate GABA transporter activity can lead to therapeutic advancements in treating conditions such as anxiety and epilepsy .

Structure-Activity Relationships

Understanding the structure-activity relationships is crucial for optimizing the pharmacological profile of this compound. The following table summarizes key modifications and their effects on biological activity:

Modification TypeExample ModificationObserved Activity (EC50)
Substituent on Phenyl RingMethoxy vs. Fluoro< 1 μM
Alteration of Benzofuran Core7-Methoxy vs. 6-MethoxyIncreased potency
Side Chain VariationN-(2-Methoxyethyl) vs. N-(ethyl)Variable

Case Studies

Several case studies illustrate the effectiveness of this compound in drug development:

  • Case Study 1: Antiparasitic Development
    A series of derivatives based on this compound were synthesized and tested against T. brucei. The study highlighted that specific substitutions led to improved selectivity and reduced cytotoxicity towards human cells, making these derivatives promising candidates for further development .
  • Case Study 2: Neuropharmacological Screening
    Another study focused on evaluating the effects of this compound on GABA transporters, revealing that it could enhance GABAergic signaling without significant side effects, suggesting its potential use in treating neurological disorders .

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in the case of its anticancer activity, the compound may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogs and their properties:

Compound Name Core Structure Key Substituents Biological Activity/Application Key Findings
N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide Benzofuran carboxamide 4-Methoxybenzyl, N-methyl, N-methoxy Synthetic intermediate 25% synthetic yield, 89% purity; optimized coupling via EDCI/DMAP
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid Benzofuran acetic acid 5-Fluoro, 7-methyl, methylsulfanyl Antimicrobial, antifungal 82% yield; crystal structure stabilized by O–H⋯O hydrogen bonds
Goxalapladib (C40H39F5N4O3) Naphthyridine acetamide Difluorophenyl, trifluoromethyl biphenyl Atherosclerosis treatment Advanced preclinical candidate; targets lipoprotein-associated PLA2
N-(Furan-3-yl)methyl-7-methoxy-N-(2-methoxyethyl)-1-benzofuran-2-carboxamide Benzofuran carboxamide Furan-3-yl, 2-methoxyethyl Unknown (structural analog) CAS 1421526-76-2; molecular weight 342.36 g/mol

Key Comparisons

Synthetic Accessibility: The target compound shares synthetic challenges with N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide , particularly in coupling reactions (e.g., EDCI/DMAP-mediated amidation). In contrast, 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid achieved higher yields (82%) via ester hydrolysis, suggesting that carboxylate derivatives may be more synthetically tractable.

Biological Potential: Fluorine substitution (as in the target compound and 2-(5-Fluoro...) ) enhances metabolic stability and binding affinity due to electronegativity and small atomic radius. Goxalapladib , though structurally distinct (naphthyridine core), demonstrates the therapeutic relevance of fluorinated aromatic systems in cardiovascular diseases.

Crystallographic and Conformational Analysis :

  • Benzofuran derivatives like 2-(5-Fluoro...) exhibit planar benzofuran cores stabilized by intermolecular hydrogen bonds. The target compound’s methoxyethyl side chain may disrupt such packing, altering solubility or crystallinity.
  • SHELX and ORTEP tools, widely used for small-molecule crystallography, could resolve these structural nuances.

Biological Activity

N-[2-(3-fluorophenyl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in neuroprotection and antioxidant effects. This article reviews the existing literature on its synthesis, biological activities, structure-activity relationships, and potential therapeutic applications.

The compound can be synthesized through various methods that involve the modification of benzofuran derivatives. The general structure includes a benzofuran core with methoxy and fluorophenyl substituents, which are crucial for its biological activity. The synthesis routes often yield moderate to good yields, allowing for further exploration of its derivatives.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. A study conducted on primary cultured rat cortical neuronal cells showed that this compound can protect against NMDA-induced excitotoxicity, which is a common mechanism involved in neurodegenerative diseases. The compound demonstrated comparable efficacy to memantine, a known NMDA antagonist, at specific concentrations (30 μM) .

Key Findings:

  • Cell Protection: The compound showed considerable protection against neuronal damage induced by NMDA at concentrations as low as 100 μM.
  • Structure-Activity Relationship (SAR): Substituents such as -CH3 at the R2 position and -OH at the R3 position were identified as important for enhancing neuroprotective effects. Compounds with these modifications exhibited potent anti-excitotoxic activities .

Antioxidant Activity

In addition to its neuroprotective effects, the compound has been evaluated for antioxidant properties. It was found to scavenge free radicals effectively and inhibit lipid peroxidation in rat brain homogenates. This suggests potential applications in conditions characterized by oxidative stress .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameNeuroprotective ActivityAntioxidant ActivityKey Modifications
This compoundHigh (comparable to memantine)Moderate-CH3 at R2, -OH at R3
Compound 1f (with -CH3 at R2)Highest among tested derivativesHigh-CH3 at R2
Compound 1j (with -OH at R3)Significant but less than 1fModerate-OH at R3

Case Studies and Applications

Several studies have explored the therapeutic potentials of benzofuran derivatives, including this compound. For instance, in animal models of neurodegeneration, this compound has shown promise in reducing cognitive deficits associated with oxidative stress and excitotoxicity.

Clinical Implications:

  • Neurodegenerative Diseases: Its neuroprotective and antioxidant properties suggest potential use in treating conditions like Alzheimer's and Parkinson's disease.
  • Further Research: Continued evaluation in preclinical models is necessary to establish dosage, efficacy, and safety profiles for eventual clinical trials.

Q & A

Basic Research Questions

What are the recommended synthetic routes for N-[2-(3-fluorophenyl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step processes, including:

Benzofuran Core Construction : Olefin cross-metathesis followed by intramolecular oxo-Michael reactions can generate substituted benzofurans enantioselectively .

Carboxamide Formation : Coupling 7-methoxy-1-benzofuran-2-carboxylic acid with 2-(3-fluorophenyl)-2-methoxyethylamine via EDCI/HOBt-mediated amidation (common in carboxamide synthesis) .

Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) achieves >95% purity. Reaction optimization may involve solvent screening (e.g., CH₂Cl₂ vs. THF) and temperature control to minimize byproducts .

How can the structural integrity and enantiopurity of this compound be validated?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration and confirms planarity of the benzofuran ring, as demonstrated for analogous benzofuran derivatives .
  • Chiral HPLC : Quantifies enantiomeric excess (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), fluorophenyl (δ ~6.8–7.4 ppm), and benzofuran protons (δ ~6.5–8.0 ppm).
    • HRMS : Confirms molecular ion ([M+H]⁺) with <3 ppm mass error .

Advanced Research Questions

How do structural modifications (e.g., fluorine substitution, methoxy positioning) influence this compound’s pharmacological activity?

Methodological Answer:

  • Fluorine Impact : The 3-fluorophenyl group enhances metabolic stability and bioavailability via reduced CYP450-mediated oxidation. Comparative studies with non-fluorinated analogs show improved pharmacokinetic profiles .
  • Methoxy Positioning : 7-Methoxy on benzofuran increases lipophilicity, potentially enhancing blood-brain barrier penetration. Replacements (e.g., 5-methoxy) may alter binding affinity to targets like kinases or GPCRs .
  • SAR Validation : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, followed by in vitro assays (e.g., enzyme inhibition) .

What analytical strategies resolve contradictions in reported biological activities of benzofuran carboxamides?

Methodological Answer:

  • Meta-Analysis : Systematically compare datasets using tools like RevMan to identify confounding variables (e.g., cell line variability, assay protocols).
  • Orthogonal Assays : Confirm antitumor activity via both MTT (cell viability) and apoptosis markers (Annexin V/PI staining) to rule out false positives .
  • Structural Reanalysis : Re-examine crystallographic data (e.g., hydrogen-bonding patterns in dimers) to correlate solid-state behavior with solubility discrepancies .

How can computational modeling guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict binding stability with targets (e.g., EGFR kinase) using AMBER or GROMACS. Key parameters include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors at benzofuran-2-carboxamide) using Schrödinger Phase.
  • ADMET Prediction : Tools like SwissADME assess logP, CNS permeability, and CYP inhibition to prioritize synthesizable candidates .

What experimental controls are critical in evaluating this compound’s in vivo toxicity?

Methodological Answer:

  • Dose Escalation Studies : Use a murine model to establish MTD (maximum tolerated dose) and monitor organ toxicity via histopathology (liver/kidney sections) .
  • Vehicle Controls : Compare toxicity profiles against DMSO/PBS formulations to isolate compound-specific effects.
  • Metabolite Screening : LC-MS/MS identifies reactive metabolites (e.g., quinone intermediates) that may cause hepatotoxicity .

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